REACTION_SMILES
|
[CH3:18][CH2:19][OH:20].[CH3:1][C:2]1([CH3:15])[CH2:3][C:4](=[C:8]([C:9](=[O:10])[O:11][CH2:12][CH3:13])[CH3:14])[CH2:5][CH2:6][CH2:7]1.[Na+:17].[OH-:16].[OH2:21]>>[CH3:1][C:2]1([CH3:15])[CH2:3][C:4](=[C:8]([C:9](=[O:10])[OH:11])[CH3:14])[CH2:5][CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
CCOC(=O)C(C)=C1CCCC(C)(C)C1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(C)=C1CCCC(C)(C)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)=C1CCCC(C)(C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |